![molecular formula C12H14N2O B3027043 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone CAS No. 1221153-84-9](/img/structure/B3027043.png)
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Overview
Description
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a chemical compound belonging to the class of heterocyclic compounds known as pyrrolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring. The presence of an isopropyl group and an ethanone moiety further defines its unique chemical structure .
Preparation Methods
The synthesis of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired pyrrolopyridine structure .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can be compared with other pyrrolopyridine derivatives, such as:
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound has a similar fused ring structure but differs in the substitution pattern and functional groups.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the pyridine ring but have a pyrazole ring instead of a pyrrole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which may confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)14-7-11(9(3)15)10-4-5-13-6-12(10)14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXMCKDWYVVJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=NC=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189561 | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-84-9 | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221153-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(1-Methylethyl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B3026964.png)
![3-(5-((1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((S)-tetrahydrofuran-3-yl)benzamide](/img/structure/B3026967.png)
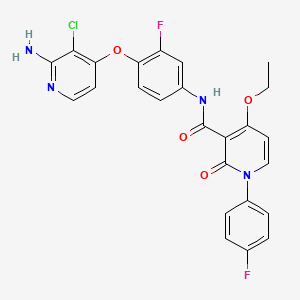
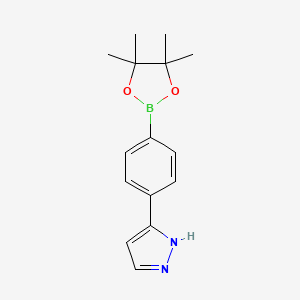
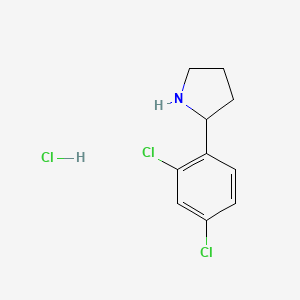
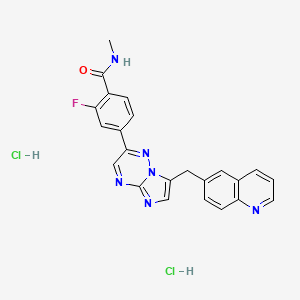
![2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B3026972.png)
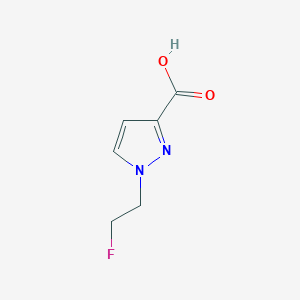
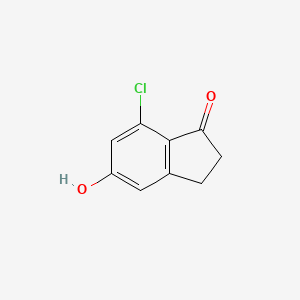
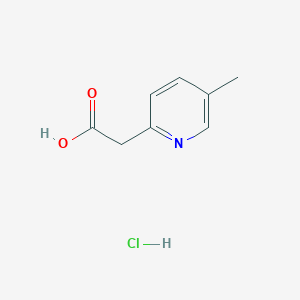
![BD140 [for Albumin binding assay]](/img/structure/B3026981.png)

